molecular formula C15H30N2O3S B7038518 N-[2-(cyclopentylmethyl)-3-hydroxypropyl]-4-methylpiperidine-1-sulfonamide

N-[2-(cyclopentylmethyl)-3-hydroxypropyl]-4-methylpiperidine-1-sulfonamide

Cat. No.: B7038518
M. Wt: 318.5 g/mol
InChI Key: JKQDWDJAVRGNSH-UHFFFAOYSA-N
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Description

N-[2-(cyclopentylmethyl)-3-hydroxypropyl]-4-methylpiperidine-1-sulfonamide is a complex organic compound that features a piperidine ring, a sulfonamide group, and a cyclopentylmethyl substituent

Properties

IUPAC Name

N-[2-(cyclopentylmethyl)-3-hydroxypropyl]-4-methylpiperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O3S/c1-13-6-8-17(9-7-13)21(19,20)16-11-15(12-18)10-14-4-2-3-5-14/h13-16,18H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQDWDJAVRGNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)NCC(CC2CCCC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclopentylmethyl)-3-hydroxypropyl]-4-methylpiperidine-1-sulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclopentylmethyl)-3-hydroxypropyl]-4-methylpiperidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group would yield an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(cyclopentylmethyl)-3-hydroxypropyl]-4-methylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(cyclopentylmethyl)-3-hydroxypropyl]-4-methylpiperidine-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring and sulfonamide group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

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